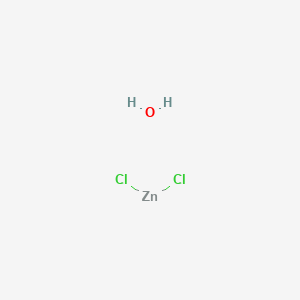

Zinc chloride hydrate

Description

Significance of Zinc Chloride Hydrates in Contemporary Chemical Research

Zinc chloride hydrates hold considerable importance in modern chemical research due to their diverse applications, primarily stemming from their properties as Lewis acids and their unique interactions with various substances. wikipedia.orgsbq.org.br One of the most prominent areas of research is their use as catalysts in organic synthesis. sbq.org.bratamanchemicals.com Hydrated zinc chloride has been effectively used in Friedel-Crafts acylation reactions and the Fischer indole (B1671886) synthesis. wikipedia.org

In the field of sustainable chemistry, zinc chloride hydrates are studied for their role in the valorization of biomass. uts.edu.au Research has demonstrated that the level of hydration significantly influences the catalyst's activity in converting cellulosic biomass into valuable chemicals like low-molecular-weight saccharides. uts.edu.au Concentrated solutions of zinc chloride hydrates have the notable ability to dissolve cellulose (B213188), a property that is exploited in developing more efficient and sustainable chemical manufacturing processes. researchgate.netresearchgate.net The formation of a zinc-cellulose complex can improve the glucose yield from both enzymatic and acid hydrolysis of cellulose. researchgate.net Specifically, hydrate (B1144303) compositions in a narrow range around n=3 are effective at dissolving cellulose. researchgate.netncsu.edu

The acidic nature of zinc chloride hydrate solutions, resulting from both the Lewis acidity of the Zn²⁺ ion and the Brønsted acidity of the coordinated water molecules, makes them a potent medium for catalysis. researchgate.netncsu.edu This has led to their investigation in the depolymerization of cellulose using various solid acid catalysts, aiming to enhance the production of renewable chemicals like glucose. bohrium.com

Overview of Hydration States and Their Research Relevance

There are several known crystalline hydrates of zinc chloride, each with a specific number of water molecules (n) in its structure. wikipedia.orgbyjus.com These distinct hydration states are not simply zinc chloride with trapped water; they often possess complex ionic structures that dictate their chemical behavior. ncsu.edu The known hydrates include those with n values of 1, 1.33, 2.5, 3, and 4.5. wikipedia.orgacs.orgnsf.gov The specific hydrate that crystallizes from an aqueous solution is dependent on factors like temperature and concentration. wikipedia.orgnih.gov

The research relevance of these different hydration states is tied to their unique structures and resulting properties. For instance, the trihydrate (n=3) is not a simple hydrate but an ionic liquid with the structural formula [Zn(H₂O)₆][ZnCl₄]. wikipedia.orgresearchgate.net This specific ionic arrangement is believed to be key to its ability to dissolve cellulose. researchgate.netncsu.edu The coordination environment around the zinc ions can vary significantly between hydrates; the 2.5-hydrate, for example, features two different zinc centers in the same crystal, one with octahedral coordination and another with tetrahedral coordination. nih.gov

The degree of hydration also impacts thermal behavior; heating hydrated forms can lead to the evolution of hydrogen chloride gas and the formation of zinc hydroxychlorides, rather than simple dehydration to the anhydrous form. wikipedia.orgbyjus.com Understanding these hydration states is crucial for controlling chemical reactions, as the catalytic activity and solubility characteristics are highly dependent on the specific hydrate being used. uts.edu.au

Table 1: Known Hydration States of Zinc Chloride

| Hydration Level (n) | Formula | Structural Formula / Description |

|---|---|---|

| 1 | ZnCl₂(H₂O) | Monohydrate. wikipedia.orgbyjus.com |

| 1.33 | ZnCl₂(H₂O)₁.₃₃ | Consists of trans-[Zn(H₂O)₄Cl₂] centers linked to ZnCl₄ chains. wikipedia.orgacs.org |

| 2.5 | ZnCl₂(H₂O)₂.₅ | Contains two distinct Zn²⁺ centers: one octahedrally coordinated by five water molecules and one chloride, and one tetrahedrally coordinated by four chlorides, forming [Zn₂(H₂O)₅Cl₄] units. wikipedia.orgnih.gov |

| 3 | ZnCl₂(H₂O)₃ | An ionic liquid with the structure [Zn(H₂O)₆][ZnCl₄]. wikipedia.orgncsu.edu |

Evolution of Academic Understanding of this compound Systems

The academic understanding of the zinc chloride-water system has evolved significantly over more than a century. Early investigations in the late 19th and early 20th centuries by researchers like Mylius and Dietz established the first phase diagrams, reporting the existence of various hydrates at different temperatures and concentrations. nih.gov These initial studies laid the groundwork for understanding the complex relationship between zinc chloride and water. nsf.gov

For many years, these compounds were represented by the simple formula ZnCl₂·nH₂O. However, modern research has revealed a much more intricate picture. A pivotal shift in understanding came with the characterization of some hydrates as ionic liquids. ncsu.edunsf.gov For example, the realization that the trihydrate exists as [Zn(H₂O)₆][ZnCl₄] explained its unique solvent properties, particularly its ability to dissolve cellulose. researchgate.netncsu.edu

Contemporary research employs advanced analytical techniques to refine the phase diagram and elucidate the structures of these hydrates with greater precision. nsf.gov Time- and temperature-resolved synchrotron diffraction experiments, along with calorimetric and gravimetric measurements, have been used to establish a more accurate ZnCl₂:H₂O phase diagram. acs.orgnsf.govnih.gov These studies have confirmed the existence of crystalline hydrates at n = 1.33, 3, and 4.5 and have identified the mechanistic pathways of hydration and dehydration. acs.orgnsf.govnih.gov This modern understanding has clarified that some polymorphs of what was thought to be anhydrous ZnCl₂ are actually the result of partial hydration. acs.orgnsf.govnih.gov This ongoing research provides crucial insights into the fundamental chemistry of these systems, which is essential for optimizing their use in catalysis and materials science. nsf.gov

Properties

IUPAC Name |

dichlorozinc;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMNMOHKSNOKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21351-91-7 | |

| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-34-0 | |

| Record name | Zinc chloride (ZnCl2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Crystallization Studies

Controlled Crystallization of Specific Hydrate (B1144303) Forms from Aqueous Media

The crystallization of specific zinc chloride hydrate forms from aqueous solutions is a process governed by the interplay of concentration and temperature. Research has successfully identified and synthesized several distinct hydrate forms by carefully controlling these parameters. For instance, zinc chloride 2.5-hydrate (ZnCl₂·2.5H₂O) has been crystallized from an aqueous solution with a 73.41 wt% concentration of zinc chloride at a temperature of 280 K over a two-day period. nih.gov Similarly, the trihydrate form (ZnCl₂·3H₂O) was obtained from a 69.14 wt% solution at 263 K, and the 4.5-hydrate (ZnCl₂·4.5H₂O) from a 53.98 wt% solution at 223 K, both also over two days. nih.gov

These crystalline hydrates are stable within their saturated solutions for at least four weeks when stored at low temperatures. nih.gov The crystal structures of these hydrates are complex, often featuring zinc ions in both tetrahedral and octahedral coordination environments within the same structure. nih.gov In the 2.5-hydrate, for example, one zinc cation is octahedrally coordinated to five water molecules and one chloride anion, while a second zinc cation is tetrahedrally coordinated to four chloride anions. nih.gov This dual coordination is a recurring motif in the crystal structures of zinc chloride hydrates with varying water content. nih.gov

The solubility of zinc chloride in water is exceptionally high, a property that facilitates the formation of these various hydrates. This high solubility is attributed to the favorable energetics of zinc coordination with both water molecules and chloride anions in the aqueous phase. The evaporation of an aqueous zinc chloride solution is a common method to produce hydrates, with the specific hydrate form being dependent on the evaporation temperature. wikipedia.org

Table 1: Crystallization Conditions for Specific Zinc Chloride Hydrates

| Hydrate Form | ZnCl₂ Concentration (wt%) | Crystallization Temperature (K) | Crystallization Time |

|---|---|---|---|

| ZnCl₂·2.5H₂O | 73.41 | 280 | 2 days |

| ZnCl₂·3H₂O | 69.14 | 263 | 2 days |

| ZnCl₂·4.5H₂O | 53.98 | 223 | 2 days |

Hydrothermal Synthesis Routes for High-Purity Zinc Chloride Hydrates

Hydrothermal synthesis offers a robust method for producing high-purity zinc chloride hydrates with well-defined crystal morphologies. This technique involves the reaction of zinc metal with hydrochloric acid in a closed system under elevated temperature and pressure. The resulting crystalline products can be tailored to specific hydrate forms by controlling the reaction conditions. Characterization using techniques such as Scanning Electron Microscopy (SEM) has revealed the formation of rod-like crystal morphologies. jetir.org

In a typical hydrothermal preparation, zinc granules are dissolved in hydrochloric acid, a process that can take approximately one hour and is accompanied by the release of hydrogen gas. jetir.org The subsequent solution is then subjected to evaporation on a hot plate to yield the anhydrous or hydrated zinc chloride. jetir.org The purity and elemental composition of the hydrothermally synthesized zinc chloride can be confirmed by Energy Dispersive Spectroscopy (EDS). jetir.org

The hydrothermal method is not limited to starting with metallic zinc. Zinc-containing compounds like zinc oxide (ZnO), zinc carbonate (ZnCO₃), and zinc sulfide (B99878) (ZnS) can also be used as precursors, reacting with hydrochloric acid to form zinc chloride solutions from which hydrates can be crystallized. For instance, zinc sulfide reacts with hydrochloric acid and water to form zinc chloride tetrahydrate and hydrogen sulfide. The hydrothermal approach is particularly advantageous for producing nano-sized crystalline metal hydroxide (B78521) salts. researchgate.net

Mechanistic Pathways of Hydration in Anhydrous Zinc Chloride Systems

The hydration of anhydrous zinc chloride (ZnCl₂) is a complex process involving the formation of multiple hydrate phases. acs.orgnsf.gov Studies utilizing time- and temperature-resolved synchrotron diffraction have elucidated the mechanistic pathways of this hydration. acs.orgnsf.govnih.gov Anhydrous δ-ZnCl₂, when exposed to water vapor, undergoes a series of transformations. nsf.gov

Initially, a mixture of δ-ZnCl₂ and α-ZnCl₂ is observed. nsf.gov With continued exposure to water vapor, the material becomes predominantly α-ZnCl₂, before eventually forming a hydrated melt. nsf.gov Transient diffraction peaks corresponding to β-ZnCl₂ have also been identified during this process. nsf.gov These findings indicate that the α, β, and γ polymorphs of zinc chloride are actually partially hydrated forms, with the δ-phase being the true anhydrous form. acs.orgnsf.govnih.gov

The interaction between zinc chloride and water is very strong, leading to the existence of crystalline hydrates with specific water-to-zinc chloride ratios, such as 1.33, 3, and 4.5. acs.orgnsf.govnih.govacs.org The hygroscopic and deliquescent nature of zinc chloride means it readily absorbs atmospheric moisture, eventually dissolving in the absorbed water. This necessitates careful handling and storage to maintain the desired hydration state. The hydration process is reversible in concentrated solutions; however, in dilute solutions, dehydration can lead to the loss of hydrogen chloride (HCl), resulting in the formation of hydroxide impurities. acs.orgnsf.govnih.gov

Investigation of Thermal Conversion Pathways to Related Zinc Compounds

The thermal decomposition of zinc chloride hydrates is not a simple dehydration process leading to anhydrous zinc chloride. Instead, heating these hydrates often results in the formation of zinc hydroxychlorides and zinc oxide due to hydrolysis. wikipedia.orgrsc.org When zinc chloride hydrates are heated, they release hydrogen chloride gas along with water vapor, indicating a chemical transformation rather than just the loss of water of crystallization.

The thermal decomposition of zinc hydroxide chloride monohydrate (Zn₅(OH)₈Cl₂·H₂O), a related compound, has been studied as a pathway to produce crystalline zinc oxide (ZnO). rsc.org This process is complex and can also lead to the formation of volatile zinc-containing species, specifically anhydrous zinc chloride, depending on the moisture content of the atmosphere during decomposition. rsc.orgrsc.org

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to study the thermal behavior of zinc chloride. nih.gov TGA thermograms show multiple degradation steps. For one sample, a two-step degradation was observed, with a major weight loss of 89.72% occurring between 309.30°C and 564°C. nih.gov The maximum rate of weight loss, as indicated by differential thermogravimetric analysis (DTG), occurred at 508.21°C. nih.gov These thermal analysis techniques provide crucial information for the handling and processing of zinc chloride and its hydrates in various industrial applications. nih.gov The thermal decomposition pathways are also relevant to the synthesis of other zinc compounds, such as zinc carbonate, which can be precipitated from aqueous zinc chloride solutions by reacting with a carbonate source. wikipedia.orgepfl.ch

Structural Elucidation and Solid State Chemistry of Zinc Chloride Hydrates

Detailed Crystallographic Investigations of Hydrate (B1144303) Polymorphs

Crystallographic studies have been instrumental in elucidating the intricate structures of various zinc chloride hydrates. These investigations have identified several stable hydrate phases, each with unique coordination environments for the zinc cations and distinct hydrogen-bonding networks.

Elucidation of ZnCl₂·2.5H₂O Crystal Structure

The crystal structure of zinc chloride 2.5-hydrate (ZnCl₂·2.5H₂O) is characterized by the presence of two crystallographically distinct zinc ions. nih.govresearchgate.net One zinc cation (Zn1) is octahedrally coordinated to five water molecules and one chloride anion. nih.govresearchgate.net The second zinc cation (Zn2) is tetrahedrally coordinated to four chloride anions. nih.govresearchgate.net A key feature of this structure is the sharing of a chloride anion between the octahedral and tetrahedral zinc centers, leading to the formation of discrete [Zn₂Cl₄(H₂O)₅] units. nih.govresearchgate.net This arrangement can be described as pentaaqua-μ-chlorido-trichloridodizinc. iucr.orgnih.gov The terminal chloride anions in these units are involved in hydrogen bonding with the water molecules of neighboring units, creating a three-dimensional network. nih.govresearchgate.net

Table 1: Crystallographic Data for ZnCl₂·2.5H₂O

| Parameter | Value |

|---|---|

| Formula | [Zn₂Cl₄(H₂O)₅] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2909(5) |

| b (Å) | 9.7971(5) |

| c (Å) | 15.0912(10) |

| β (°) | 103.375(5) |

| V (ų) | 1048.72(12) |

| Z | 4 |

| Temperature (K) | 150 |

Data sourced from Hennings, Schmidt, and Voigt (2014). researchgate.net

Comprehensive Analysis of ZnCl₂·3H₂O Crystal Structure

Zinc chloride trihydrate (ZnCl₂·3H₂O) possesses a unique ionic structure, formally described as [Zn(H₂O)₆][ZnCl₄]. nih.govacs.org This compound consists of discrete hexaaquazinc(II) cations, [Zn(H₂O)₆]²⁺, and tetrachlorozincate(II) anions, [ZnCl₄]²⁻. nih.govnih.gov In this structure, there are three crystallographically different zinc cations. nih.goviucr.org Two of these are located at inversion centers and are octahedrally coordinated by six water molecules, forming the [Zn(H₂O)₆]²⁺ cations. nih.goviucr.org The third zinc cation is tetrahedrally coordinated by four chloride anions, forming the [ZnCl₄]²⁻ anion. nih.goviucr.org These cationic and anionic polyhedra are not directly connected by sharing atoms but are linked through an extensive network of hydrogen bonds. nih.goviucr.org The arrangement of the [Zn(H₂O)₆]²⁺ and [ZnCl₄]²⁻ ions resembles a CsCl-type packing. nih.govacs.org This distinct ionic nature contributes to its characterization as an ionic liquid.

Table 2: Crystallographic Data for ZnCl₂·3H₂O

| Parameter | Value |

|---|---|

| Formula | [Zn(H₂O)₆][ZnCl₄] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2909(5) |

| b (Å) | 9.7971(5) |

| c (Å) | 15.0912(10) |

| α (°) | 90.0 |

| β (°) | 103.375(5) |

| γ (°) | 90.0 |

| V (ų) | 1048.72(12) |

| Z | 2 |

| Temperature (K) | 150 |

Data sourced from Hennings, Schmidt, and Voigt (2014). nih.gov

Structural Characterization of ZnCl₂·4.5H₂O Crystalline Forms

Table 3: Crystallographic Data for ZnCl₂·4.5H₂O

| Parameter | Value |

|---|---|

| Formula | [Zn(H₂O)₆][ZnCl₄]·3H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2909(5) |

| b (Å) | 9.7971(5) |

| c (Å) | 15.0912(10) |

| V (ų) | 1048.72(12) |

| Z | 4 |

| Temperature (K) | 120 |

Data sourced from Hennings, Schmidt, and Voigt (2014). nih.gov

Exploration of Polymorphism in Zinc Chloride and Its Hydrates (α, β, γ, δ phases)

Anhydrous zinc chloride is known to exist in at least four polymorphic forms: α, β, γ, and δ. wikipedia.org In each of these polymorphs, the zinc ions are tetrahedrally coordinated to four chloride ions. nih.gov The δ-phase is considered the pure anhydrous form, while the α, β, and γ phases are believed to arise from partial hydration. acs.orgnsf.govacs.org The δ-form has an orthorhombic crystal structure and can rapidly transform into other polymorphs upon exposure to atmospheric moisture, a process likely facilitated by hydroxide (B78521) ions from absorbed water. wikipedia.org The α and β forms are tetragonal, while the γ form is monoclinic. wikipedia.orgnih.gov Time- and temperature-resolved synchrotron diffraction experiments have been crucial in understanding the complex relationships between these polymorphs and their corresponding hydrates. acs.orgnsf.govacs.org

Table 4: Polymorphs of Anhydrous Zinc Chloride

| Form | Crystal System | Space Group |

|---|---|---|

| α-ZnCl₂ | Tetragonal | I42d |

| β-ZnCl₂ | Tetragonal | P4₂/nmc |

| γ-ZnCl₂ | Monoclinic | P2₁/c |

| δ-ZnCl₂ | Orthorhombic | Pna2₁ |

Data sourced from Wikipedia and S. M. Shaik et al. (2018). wikipedia.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data, offering insights into the local coordination environment and phase purity of zinc chloride hydrates.

X-Ray Diffraction (XRD) Analysis of Crystalline Phases

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of zinc chloride hydrates. The presence of sharp and intense peaks in the diffractograms confirms the crystalline nature of these materials. nih.gov PXRD patterns are unique for each hydrate and polymorph, serving as a fingerprint for phase identification. nih.gov For instance, the PXRD patterns of the 2.5, 3, and 4.5 hydrates show distinct sets of diffraction peaks corresponding to their specific crystal structures. nih.gov Furthermore, PXRD is used to study the transformations between different phases, such as the hydration of anhydrous δ-ZnCl₂ to form the α, β, or γ phases. acs.orgnsf.gov The analysis of peak positions and intensities in XRD patterns allows for the determination of lattice parameters and can provide information about the arrangement of atoms within the unit cell. nih.gov Time-resolved synchrotron X-ray diffraction has proven particularly valuable in monitoring the kinetics of crystallization and phase transitions in real-time. mdpi.com

Table 5: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Zinc chloride | ZnCl₂ |

| Zinc chloride 2.5-hydrate | ZnCl₂·2.5H₂O |

| Zinc chloride trihydrate | ZnCl₂·3H₂O |

| Zinc chloride 4.5-hydrate | ZnCl₂·4.5H₂O |

| Hexaaquazinc(II) tetrachlorozincate(II) | [Zn(H₂O)₆][ZnCl₄] |

| Pentaaqua-μ-chlorido-trichloridodizinc | [Zn₂Cl₄(H₂O)₅] |

| Hexaaquazinc(II) tetrachlorozincate(II) trihydrate | [Zn(H₂O)₆][ZnCl₄]·3H₂O |

| α-Zinc chloride | α-ZnCl₂ |

| β-Zinc chloride | β-ZnCl₂ |

| γ-Zinc chloride | γ-ZnCl₂ |

Raman and Infrared (IR) Spectroscopy for Vibrational and Electronic Signatures

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the specific ionic species and their local environments within zinc chloride hydrates. The spectra are characterized by distinct bands corresponding to the vibrations of the coordinated water molecules and the zinc-chloride polyhedra.

In concentrated aqueous solutions and crystalline hydrates, the dominant zinc-containing species are the hexaaquazinc(II) cation, [Zn(H2O)6]2+, and various chlorozincate anions, primarily the tetrachlorozincate(II) anion, [ZnCl4]2-. Raman spectroscopy reveals a characteristic peak for the hydrated [Zn(H2O)6]2+ cation at approximately 390 cm⁻¹. researchgate.netnsf.govrsc.org The tetrachlorozincate anion, [ZnCl4]2-, which possesses a tetrahedral geometry, is identified by a prominent Raman peak in the range of 287-295 cm⁻¹. rsc.org In highly concentrated solutions (e.g., 30 m ZnCl₂), an additional peak at about 245 cm⁻¹ may appear, also attributed to the [ZnCl4]2- species. rsc.org

IR spectroscopy provides complementary information, particularly regarding the state of the water molecules. A key observation in the IR spectra of zinc chloride hydrates is the H-O-H bending vibration, which appears around 1607 cm⁻¹. The presence of coordinated water also influences the O-H stretching region. For instance, in the zinc chloride trihydrate, which has the ionic structure [Zn(OH2)6][ZnCl4], the O-H stretching frequency is observed at 3414 cm⁻¹. ncsu.eduacs.org This is a higher frequency compared to that in pure liquid water (around 3362 cm⁻¹), indicating that while the O-H bonds are weakened due to the strong coordination of water to the Lewis acidic Zn(II) center, they are not engaged in strong intermolecular hydrogen bonding within the ionic liquid-like structure. ncsu.eduacs.org The direct vibration of the zinc-chlorine bond (Zn-Cl stretch) is typically observed in the far-IR region. nih.gov

Table 1: Key Vibrational Frequencies in Zinc Chloride Hydrate Systems

| Vibrational Mode | Species | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference(s) |

|---|---|---|---|---|

| Symmetric Stretch | [Zn(H2O)6]2+ |

~390 | Raman | researchgate.netnsf.govrsc.org |

| Symmetric Stretch | [ZnCl4]2- |

287-295 | Raman | rsc.org |

| Symmetric Stretch | [ZnCl4]2- |

~245 | Raman | rsc.org |

| O-H Stretch | Coordinated H₂O in [Zn(OH2)6][ZnCl4] |

3414 | IR | ncsu.eduacs.org |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of zinc chloride solutions provides insights into the electronic structure of the coordination complexes. The Zn(II) ion has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, d-d electronic transitions, which are common in other transition metal complexes, are not possible. The observed UV absorption bands in this compound systems are therefore typically assigned to charge-transfer transitions.

These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based, known as a ligand-to-metal charge transfer (LMCT). A comprehensive study of a zinc chloride sample reported a maximum absorbance (λmax) in the UV spectrum at 197.6 nm. nih.gov This absorption is attributed to the excitation of electrons from the highest occupied molecular orbital (HOMO), associated with the chloride or aqua ligands, to the lowest unoccupied molecular orbital (LUMO), associated with the zinc ion. nih.gov Another investigation also identified a maximum absorbance at 227 nm. Further characterization using X-ray Absorption Near Edge Structure (XANES) spectroscopy, a technique sensitive to electronic transitions and coordination geometry, has been employed to study the shift from octahedral to tetrahedral coordination in zinc chloride solutions as chloride concentration increases. anu.edu.au

Table 2: UV-Visible Absorption Data for Zinc Chloride

| λmax (nm) | Proposed Transition | Reference(s) |

|---|---|---|

| 197.6 | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |

| 227.0 | Not specified |

Neutron Diffraction and Pair Distribution Function Analysis of Solid and Molten States

Neutron diffraction is an exceptionally powerful technique for elucidating the structure of hydrated materials due to its high sensitivity to light elements like hydrogen (or its isotope deuterium). When combined with Pair Distribution Function (PDF) analysis, which provides information about interatomic distances, it offers a detailed picture of the atomic arrangement in both crystalline and disordered (molten or solution) states.

Studies on molten anhydrous ZnCl2 using neutron diffraction have been crucial in determining its structure. The analysis of site-site radial distribution functions indicates that the melt is composed of a network of corner-sharing ZnCl4 tetrahedra. researchgate.netias.ac.in The Zn-Zn distribution is a key parameter that can be extracted, though it may have significant uncertainties. ias.ac.in

For the hydrated forms, neutron diffraction has been instrumental in understanding the structure of melts and solutions. A notable example is the study of zinc chloride trihydrate (ZnCl2·3H2O), which exists as the ionic liquid [Zn(OH2)6][ZnCl4]. ncsu.eduacs.org Neutron and synchrotron X-ray diffraction studies have shown that the CsCl-type packing of the distinct [Zn(H2O)6]2+ and [ZnCl4]2- ions, which is present in the crystalline solid, largely persists in the molten state. acs.orgmdpi.com

Furthermore, neutron diffraction coupled with differential PDF analysis has been used to investigate the interactions between zinc chloride hydrates and other molecules. For instance, in studies of cellulose (B213188) dissolution in the ZnCl2·3H2O melt, this technique revealed that solubility is achieved through the coordination of the primary hydroxyl group of cellulose to the hydrated zinc cation, with other hydroxyls participating in the second coordination shell. ncsu.edu

Investigations of Intermolecular Interactions within Hydrate Lattices

The structural integrity and properties of zinc chloride hydrates are profoundly influenced by intermolecular forces, particularly hydrogen bonding and the coordination environment of the zinc center.

Hydrogen bonding is a defining feature of the crystal structures of zinc chloride hydrates, creating complex three-dimensional networks that link the various ionic and molecular components. nih.govresearchgate.net The water molecules, both those coordinated to the zinc ion and any additional lattice water, act as hydrogen bond donors, while the chloride anions and oxygen atoms of adjacent water molecules serve as acceptors.

The nature of these networks varies with the degree of hydration:

ZnCl₂·2.5H₂O : In this structure, the terminal chloride anions of the [Zn2Cl4(H2O)5] units are connected to the octahedral portions of neighboring units through O-H···Cl hydrogen bonds. nih.govresearchgate.netiucr.org Specifically, each terminal chloride anion accepts three such hydrogen bonds. researchgate.net

ZnCl₂·3H₂O : Formulated as [Zn(H2O)6][ZnCl4], the discrete octahedral cations and tetrahedral anions are linked by an extensive network of hydrogen bonds, forming zigzag chains of polyhedra. nih.govresearchgate.net

ZnCl₂·4.5H₂O : This hydrate, [Zn(H2O)6][ZnCl4]·3H2O, contains additional, non-coordinated lattice water molecules. nih.govresearchgate.net These water molecules, along with the coordinated ones, form a complex web of O-H···O and O-H···Cl hydrogen bonds that connect the isolated [Zn(H2O)6]2+ octahedra and [ZnCl4]2- tetrahedra. nih.govresearchgate.netiucr.org

A key characteristic of zinc chloride hydrates is the ability of the Zn(II) ion to adopt different coordination geometries, most commonly tetrahedral and octahedral, depending on the water-to-salt ratio. nih.govaip.org This flexibility is central to the structural diversity of these compounds.

Crystal structure analyses have revealed the specific coordination environments in various hydrates: nih.govresearchgate.net

ZnCl₂·2.5H₂O : This hydrate is unique in that it contains two distinct zinc centers within the same crystal lattice, forming isolated [Zn2Cl4(H2O)5] units. nih.govresearchgate.netiucr.org One Zn(II) ion is octahedrally coordinated to five water molecules and one bridging chloride anion. nih.govresearchgate.net The second Zn(II) ion is tetrahedrally coordinated to four chloride anions, one of which is shared with the octahedral center. nih.govresearchgate.net

ZnCl₂·3H₂O : The structure of the trihydrate is best described as an ionic salt, [Zn(H2O)6][ZnCl4]. nih.govresearchgate.netwikipedia.org It consists of distinct octahedral [Zn(H2O)6]2+ cations and tetrahedral [ZnCl4]2- anions arranged in a CsCl-like lattice. nih.govresearchgate.net

ZnCl₂·4.5H₂O : Similar to the trihydrate, the 4.5-hydrate, [Zn(H2O)6][ZnCl4]·3H2O, is composed of isolated octahedral [Zn(H2O)6]2+ cations and tetrahedral [ZnCl4]2- anions. nih.govresearchgate.netiucr.org The structure is further stabilized by three additional lattice water molecules that are not directly coordinated to a zinc ion but are integrated into the hydrogen-bonding network. nih.govresearchgate.net

Table 3: Coordination Environments in Crystalline Zinc Chloride Hydrates

| Hydrate Formula | Structural Formulation | Zn(II) Coordination Geometry | Description | Reference(s) |

|---|---|---|---|---|

ZnCl2·2.5H2O |

[Zn2Cl4(H2O)5] |

Octahedral & Tetrahedral | One Zn is [Zn(H2O)5Cl]; a second Zn is [ZnCl4] (one Cl is bridging). |

nih.govresearchgate.netiucr.org |

ZnCl2·3H2O |

[Zn(H2O)6][ZnCl4] |

Octahedral & Tetrahedral | Discrete [Zn(H2O)6]2+ cations and [ZnCl4]2- anions. |

nih.govresearchgate.netwikipedia.org |

ZnCl2·4.5H2O |

[Zn(H2O)6][ZnCl4]·3H2O |

Octahedral & Tetrahedral | Discrete [Zn(H2O)6]2+ cations, [ZnCl4]2- anions, and lattice H₂O. |

nih.govresearchgate.netiucr.org |

Thermal Behavior and Phase Transition Phenomena

The thermal behavior of zinc chloride hydrates is complex, involving dehydration, melting, and decomposition, often with the formation of various intermediate phases. The stability of different hydrates and their transitions are mapped in the ZnCl2-H2O phase diagram. nsf.govnsf.govnih.govresearchgate.net

Studies have confirmed the existence of stable crystalline hydrates at molar ratios (R = H₂O/ZnCl₂) of 1.33, 3, and 4.5. nsf.govnih.gov The phase diagram shows that at room temperature, many of these hydrated compositions are molten, behaving as ionic liquids. nsf.gov The melting point of pure anhydrous δ-ZnCl2 is 318 °C, but this is significantly depressed by the presence of water. nsf.gov For instance, adding 10 mol% water lowers the melting point to 290 °C. nsf.gov The system exhibits a deep eutectic point at a composition of about R = 7 (87.5 mol % water) with a eutectic temperature below -60 °C. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to quantify these thermal events. For one zinc chloride sample, DSC analysis showed a small endothermic peak at 308.10 °C, corresponding to a heat of fusion of 28.52 J/g. nih.govjpionline.org This was followed by a larger exothermic event at 449.32 °C, associated with decomposition (ΔH = 66.10 J/g). nih.govjpionline.org

TGA of the same sample revealed a two-step thermal degradation process. nih.govjpionline.org The first step involved a weight loss of 8.207%, while the major weight loss of 89.72% occurred in the second step, in a temperature range of 309.30–564 °C. jpionline.org The heating of zinc chloride hydrates can lead to the evolution of hydrogen chloride and the formation of zinc hydroxychloride species. researchgate.net For example, the thermal decomposition of zinc hydroxide chloride monohydrate (Zn5(OH)8Cl2·H2O), a related compound, proceeds through an intermediate phase of β-Zn(OH)Cl before forming ZnO. researchgate.net

Table 4: Thermal Analysis Data for a Zinc Chloride Sample

| Analysis Technique | Parameter | Value | Temperature Range (°C) | Reference(s) |

|---|---|---|---|---|

| DSC | Endothermic Peak (Fusion) | 308.10 °C | - | nih.govjpionline.org |

| DSC | ΔHfusion | 28.52 J/g | - | nih.govjpionline.org |

| DSC | Exothermic Peak (Decomposition) | 449.32 °C | - | nih.govjpionline.org |

| DSC | ΔHdecomposition | 66.10 J/g | - | nih.govjpionline.org |

| TGA | Step 1 Weight Loss | 8.207 % | - | nih.govjpionline.org |

| TGA | Step 2 Weight Loss | 89.72 % | 309.30 - 564 | jpionline.org |

Thermogravimetric Analysis (TGA) of Dehydration Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical insights into dehydration and decomposition pathways. For zinc chloride hydrates, TGA reveals that the removal of water is often not a straightforward process and can be accompanied by hydrolysis.

Heating zinc chloride hydrates can lead to the formation of zinc oxychloride compounds and the release of hydrogen chloride gas in addition to water vapor, especially at temperatures above 300°C. The dehydration process is highly dependent on factors such as the specific hydrate form, heating rate, and the surrounding atmosphere. rsc.orgrsc.org In dry atmospheres, volatile zinc chloride may form, leading to a greater mass loss than theoretically expected for simple dehydration. rsc.orgrsc.org Conversely, a humid atmosphere can favor the formation of zinc oxide. rsc.org

Research has identified several hydrate forms, including those with water-to-zinc chloride molar ratios (R) of 1.33, 3, and 4.5. nsf.govacs.org The thermal decomposition of these hydrates does not always proceed to pure anhydrous zinc chloride; instead, all water may not be fully removed until the sample is heated above its melting point. nsf.govacs.org

One study on a zinc chloride sample demonstrated a two-step thermal degradation process. The first step, occurring between approximately 27°C and 309°C, resulted in a mass loss of 8.207%. nih.govjpionline.org The second, more significant mass loss of 89.72% occurred in the temperature range of 309°C to 896°C. nih.govjpionline.org The derivative thermogravimetric (DTG) curve for this process showed a maximum rate of decomposition at a peak temperature (Tmax) of 508.21°C. nih.gov

The table below summarizes representative TGA findings for this compound decomposition.

| Temperature Range (°C) | Mass Loss (%) | Observed Process | Reference |

|---|---|---|---|

| 27 - 309 | 8.21 | Initial dehydration/decomposition step. | nih.govjpionline.org |

| 309 - 896 | 89.72 | Major decomposition and volatilization step. The maximum rate of loss occurs at 508.21°C. | nih.govjpionline.org |

| > 300 | - | Partial hydrolysis producing zinc oxychlorides and HCl gas alongside dehydration. | |

| 246 - 579 | - | Dehydration of β-ZnOHCl followed by volatilization of ZnCl₂. | cdnsciencepub.com |

Differential Scanning Calorimetry (DSC) for Enthalpic Changes

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. For zinc chloride hydrates, DSC thermograms identify the enthalpic changes corresponding to dehydration, melting (fusion), and decomposition.

The presence of water significantly influences the thermochemistry of the zinc chloride/water system. nsf.gov DSC studies have helped to identify the formation of various crystalline hydrates and characterize their phase transitions. acs.org For instance, a study of the ZnCl₂·1.33H₂O hydrate identified a stable endothermic peak at 26°C, which was assigned to the fusion of the hydrate. researchgate.net

In a comprehensive thermal analysis of a zinc chloride sample, DSC revealed a small endothermic event at 308.10°C, identified as the fusion (melting) of the material. nih.govjpionline.org The associated enthalpy of fusion (ΔHfusion) was measured to be 28.52 J/g. nih.govjpionline.org This was followed by a larger exothermic event peaking at 449.32°C, corresponding to the decomposition of the sample, with an enthalpy change (ΔHdecomposition) of 66.10 J/g. nih.govjpionline.org

The heat of fusion for the trihydrate (R=3) has been determined to be -13.7 kJ/mol, indicating an endothermic process upon melting. nsf.gov The melting point and enthalpy of fusion are sensitive to the water content. For example, a sample with 1 mol % water exhibits a sharp liquidus transition at 316°C with an endotherm of 8.91 kJ/mol, a value slightly higher than that of pure anhydrous δ-ZnCl₂ (8.76 kJ/mol), suggesting it represents a combination of melting and water loss. nsf.gov

The following table presents key enthalpic data for zinc chloride hydrates obtained from DSC analysis.

| Hydrate/Sample | Transition Temperature (°C) | Enthalpy Change (ΔH) | Transition Type | Reference |

|---|---|---|---|---|

| ZnCl₂·1.33H₂O | 26 | - | Endothermic (Fusion) | researchgate.net |

| ZnCl₂ (Hydrated Sample) | 308.10 (Peak) | 28.52 J/g | Endothermic (Fusion) | nih.govjpionline.org |

| ZnCl₂ (Hydrated Sample) | 449.32 (Peak) | 66.10 J/g | Exothermic (Decomposition) | nih.govjpionline.org |

| ZnCl₂·3H₂O | - | -13.7 kJ/mol | Endothermic (Fusion) | nsf.gov |

| ZnCl₂ with 1 mol % H₂O | 316 | 8.91 kJ/mol | Endothermic (Liquidus/Melting) | nsf.gov |

Complexation Chemistry and Solution State Behavior

Speciation of Zinc Chloro-Aqua Complexes in Aqueous Solutions

The stoichiometry and coordination numbers of zinc chloro-aqua complexes have been elucidated through techniques such as X-ray diffraction and Raman spectroscopy. In dilute solutions, the predominant species is the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, where the zinc ion is octahedrally coordinated by six water molecules. As the chloride concentration increases, water molecules in the coordination sphere are progressively replaced by chloride ions.

Key zinc chloro-aqua complexes identified in aqueous solutions include:

[Zn(H₂O)₆]²⁺ : The fully hydrated zinc ion, with an octahedral geometry. The Zn-H₂O bond distance is approximately 2.15 Å. researchgate.net

[ZnCl(H₂O)₅]⁺ : A monochloro complex where one water molecule is substituted by a chloride ion.

[ZnCl₂(H₂O)₂] : A neutral dichloro species which is believed to be linear. aip.org

[ZnCl₃(H₂O)]⁻ : A trichloro complex that adopts a pyramidal structure. researchgate.net The Zn-Cl bond length is approximately 2.282 Å, and the Zn-H₂O bond length is about 1.9 Å. researchgate.net

[ZnCl₄]²⁻ : The tetrachloro complex, which is tetrahedral with a Zn-Cl bond length of about 2.294 Å. researchgate.net

| Complex Species | Coordination Geometry | Zn-Cl Bond Length (Å) | Zn-H₂O Bond Length (Å) |

|---|---|---|---|

| [Zn(H₂O)₆]²⁺ | Octahedral | - | 2.15 researchgate.net |

| [ZnCl₂(aq)] | Linear aip.org | ~2.24 researchgate.net | ~1.9 researchgate.net |

| [ZnCl₃(H₂O)]⁻ | Pyramidal researchgate.net | 2.282 researchgate.net | 1.9 researchgate.net |

| [ZnCl₄]²⁻ | Tetrahedral researchgate.net | 2.294 researchgate.net | - |

The relative abundance of the different zinc chloro-aqua complexes is directly dependent on the chloride-to-zinc molar ratio in the solution.

In solutions with a low chloride-to-zinc ratio (dilute ZnCl₂ solutions), the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, is the dominant species. aip.org

As the concentration of zinc chloride increases, monochloro and dichloro complexes begin to form. aip.orgresearchgate.net

In concentrated solutions, particularly those with stoichiometric zinc chloride concentrations between approximately 0.5 M and 10 M, the tetrachlorozincate(II) ion, [ZnCl₄]²⁻, becomes the predominant species. aip.orgsci-hub.se Below about 4 M zinc chloride, there are also significant concentrations of [ZnCl]⁺. aip.orgsci-hub.se Above approximately 4 M, the neutral [ZnCl₂] species becomes more prevalent. aip.orgsci-hub.se

At very high concentrations, exceeding 10 M, there is evidence suggesting the formation of polymeric species or aggregates that have structural similarities to those found in the crystalline state. aip.org

| ZnCl₂ Concentration Range | Predominant Zinc Species |

|---|---|

| < 0.5 M | [Zn(H₂O)₆]²⁺ |

| ~0.5 M - 10 M | [ZnCl₄]²⁻ (with significant [ZnCl]⁺ below ~4 M and [ZnCl₂] above ~4 M) aip.orgsci-hub.se |

| > 10 M | Polymeric species/aggregates aip.org |

The solvation structure of the Zn(II) ion in aqueous chloride solutions is a key factor in its chemical behavior. The primary solvation shell consists of the directly coordinated water molecules and chloride ions. In dilute aqueous solutions, the Zn²⁺ ion is typically surrounded by six water molecules in an octahedral arrangement, forming the [Zn(H₂O)₆]²⁺ complex. materialsfutures.org The interaction between the zinc ion and the surrounding water molecules is strong. materialsfutures.org

As the chloride concentration increases, chloride ions begin to displace water molecules in the first solvation shell. This leads to a change in the coordination number and geometry around the zinc ion. For instance, the formation of the tetrahedral [ZnCl₄]²⁻ complex involves the complete replacement of the inner-sphere water molecules with chloride ions. The structure of concentrated ZnCl₂ solutions is therefore governed by this competition for coordination sites around the Zn²⁺ ion between water and chloride ions. nih.gov

Characterization of Zinc Chloride Hydrate (B1144303) Melts as Ionic Liquids

Concentrated aqueous solutions of zinc chloride, particularly around the composition of the trihydrate (ZnCl₂·3H₂O), can form melts at or near room temperature that exhibit the characteristics of ionic liquids. nsf.gov These are essentially molten salts where the ions are mobile, allowing for electrical conductivity.

In the molten state of zinc chloride trihydrate, the primary ionic species are the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and the tetrachlorozincate(II) anion, [ZnCl₄]²⁻. nsf.gov This is a notable departure from a simple hydrated salt structure, as the water molecules are integral to the cationic complex. The formulation ZnCl₂·3H₂O can be more accurately represented as [Zn(H₂O)₆][ZnCl₄]. nih.govresearchgate.net

The water molecules in these melts are not free solvent but are rather aqua ligands tightly bound to the zinc ions. nsf.gov This strong coordination significantly lowers the activity of water. nsf.gov These molten hydrates are considered a type of "water-in-salt" electrolyte. nsf.gov

A key characteristic of these zinc chloride hydrate melts is the persistence of the molecular ions, [Zn(H₂O)₆]²⁺ and [ZnCl₄]²⁻, from the crystalline solid state into the liquid phase. nih.govresearchgate.net Synchrotron X-ray and neutron diffraction studies, along with IR and Raman spectroscopy, have demonstrated that the packing of these molecular ions, similar to a CsCl-type structure, is maintained upon melting. nih.govresearchgate.net This indicates that the fundamental ionic constitution of the material does not significantly change during the phase transition. The structure of these molecular ions has been shown to persist to at least 100°C in the molten state. researchgate.net

Thermodynamic and Transport Properties of Concentrated Aqueous Electrolytes

Concentrated aqueous solutions of zinc chloride exhibit unique thermodynamic and transport properties due to the strong interactions between zinc ions, chloride ions, and water molecules. These properties are crucial for various applications, including electrochemistry and chemical synthesis.

The speciation of zinc ions in concentrated aqueous solutions is complex and deviates significantly from the simple hexa-aqua zinc(II) ion, [Zn(H₂O)₆]²⁺, found in dilute solutions. In concentrated solutions, various chloro-aqua complexes are formed, such as [ZnCl(H₂O)₅]⁺, [ZnCl₂(H₂O)₂], [ZnCl₃(H₂O)]⁻, and the tetrahedral [ZnCl₄]²⁻ anion. The formation of these complexes is influenced by the concentration of the zinc chloride solution. For instance, in a 6 M aqueous solution, the pH is approximately 1, indicating significant hydrolysis and complex formation.

The transport properties of concentrated zinc chloride solutions, such as conductivity and viscosity, are also highly dependent on concentration. As the concentration of zinc chloride increases, the ionic conductivity does not increase linearly. Instead, it reaches a maximum at a certain concentration and then decreases. This is attributed to the increased viscosity and the formation of complex ionic species which have lower mobility.

| Concentration (mol/kg) | Temperature (°C) | Ionic Conductivity (S/m) | Viscosity (mPa·s) |

|---|---|---|---|

| 1.0 | 25 | 7.6 | 1.3 |

| 2.0 | 25 | 11.5 | 2.1 |

| 3.0 | 25 | 13.2 | 3.5 |

| 5.0 | 25 | 11.8 | 8.2 |

| 7.6 | 25 | 7.5 | 25.1 |

Thermodynamic data for specific zinc chloride hydrates are not extensively tabulated. However, the standard enthalpy of formation for anhydrous zinc chloride (ZnCl₂) is -415.05 kJ/mol. stackexchange.com The dissolution of zinc chloride in water is an exothermic process, indicating strong interactions between the ions and water molecules. The formation of various hydrates, such as ZnCl₂·1.33H₂O, ZnCl₂·3H₂O, and ZnCl₂·4.5H₂O, is dependent on temperature and concentration. arkat-usa.org

Interactions in Non-Aqueous and Deep Eutectic Solvent Systems

The behavior of this compound extends beyond aqueous solutions, showing interesting and useful properties in non-aqueous and deep eutectic solvent (DES) systems.

In protic ionic liquids, such as ethylammonium (B1618946) nitrate (B79036) (EAN), the solvation of zinc chloride differs significantly from that in water. researchgate.netaip.orgnih.gov In a 0.13 M solution of zinc chloride in EAN, the ZnCl₂ species does not dissociate completely. researchgate.netaip.orgnih.gov Instead, the primary coordination shell of the zinc(II) ion consists of two chloride ions and two oxygen atoms from the nitrate anions of the EAN. researchgate.netaip.orgnih.gov This indicates a strong interaction between the zinc chloride and the components of the ionic liquid, leading to the formation of a neutral complex. This behavior is in contrast to aqueous solutions where at low concentrations, the zinc ion is primarily coordinated by water molecules. researchgate.netaip.orgnih.gov

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than their individual components. Zinc chloride, acting as a Lewis acid, can form DESs with various HBDs, such as urea (B33335) and choline (B1196258) chloride.

In the zinc chloride-urea DES, strong hydrogen bonds are formed between the urea molecules and the chloride ions associated with the zinc. mdpi.com Computational studies of the crystalline precursor, ZnCl₂(urea)₂, reveal two primary structural motifs: a strongly hydrogen-bonded urea dimer assisted by chloride anions and a tetrahedral coordination complex of zinc(II). mdpi.com The infrared spectrum and bond lengths suggest a partially covalent character of the Zn-Cl bonds. mdpi.com These interactions are crucial in explaining the properties of the liquid DES, such as its fluidity and low conductivity. mdpi.com

Similarly, in the well-known choline chloride/ZnCl₂ deep eutectic system, the interactions lead to the formation of complex ionic species. nih.gov Research has shown the isolation of a neutral molecular complex, Zn(ZnCl₄)₂(Cho)₂, from this system. nih.gov This demonstrates that the interactions within the DES can lead to the formation of unusual coordination complexes, moving beyond the typical understanding of these systems being composed solely of large, ionic metal complexes or oligomers. nih.gov The formation of such complexes is driven by the Lewis acidic nature of zinc chloride and the hydrogen bonding capabilities of the HBD.

Advanced Theoretical and Computational Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and DFT methods are powerful quantum mechanical tools used to compute the electronic structure of materials from first principles, without empirical parameters. These calculations have been instrumental in elucidating the fundamental properties of zinc chloride hydrates and their related complexes.

DFT calculations have been employed to investigate the electronic structures of zinc chloride hydrates, particularly layered compounds like zinc hydroxide (B78521) chloride monohydrate (Zn₅(OH)₈Cl₂·H₂O). acs.orgresearchgate.net Such studies calculate the electronic energy spectrum, density of states, and charge distribution of valence electrons to understand the nature of chemical bonding. pleiades.online For instance, calculations on zinc hydroxide chloride monohydrate have involved computing charge difference plots and projected densities of states (PDOS) to analyze the interactions between water molecules and the chloride ions within the structure. acs.orgresearchgate.net

Theoretical studies have successfully characterized the intricate network of intermolecular interactions within zinc chloride hydrates. In compounds like zinc hydroxide chloride monohydrate, the interactions between the water of hydration and the chloride anions grafted onto the zinc hydroxide layers have been studied using charge density difference plots. researchgate.net These analyses help visualize how electronic charge is redistributed upon bonding, clarifying the nature of the forces at play. acs.orgresearchgate.net

The bonding in zinc chloride hydrates can be complex, exhibiting characteristics of an ionic liquid, particularly at specific hydration levels like the trihydrate (ZnCl₂·3H₂O). ncsu.edunih.govresearchgate.net This hydrate (B1144303) is described as existing as [Zn(OH₂)₆][ZnCl₄], where distinct cationic and anionic complexes interact. ncsu.edunih.gov Computational studies, often complemented by experimental data from neutron diffraction, suggest that interactions with other molecules, such as cellulose (B213188), occur via coordination of hydroxyl groups to the hydrated zinc cation, with other parts of the molecule forming a second coordination shell. ncsu.edunih.gov DFT calculations on related systems, such as ZnCl₂-ethanol complexes, further illuminate the nature of coordination bonds (e.g., Zn←O) and hydrogen bonds, showing how the geometry and bond lengths of the ZnCl₂ molecule are altered by these interactions. nih.gov

Table 1: Comparison of Unit Cell Parameters for Zinc Hydroxide Chloride Monohydrate (ZHC) and its Dehydrated Form from DFT Calculations

| Parameter | Hydrated ZHC (Zn₅(OH)₈Cl₂·H₂O) | Dehydrated ZHC (Zn₅(OH)₈Cl₂) |

| a (Å) | 10.92 | 10.90 |

| b (Å) | 6.84 | 6.83 |

| c (Å) | 10.60 | 9.34 |

| α (°) | 90.00 | 90.00 |

| β (°) | 90.00 | 90.00 |

| γ (°) | 90.00 | 90.00 |

| Data sourced from theoretical calculations which show that the most significant change upon dehydration is the reduction of the basal parameter 'c'. acs.orgresearchgate.net |

A key application of DFT calculations is the prediction of thermodynamic properties, such as dehydration potentials and the spontaneity of ion exchange reactions. For zinc hydroxide chloride monohydrate, theoretical calculations have been used to predict the water loss temperature by analyzing the thermodynamics of the dehydration process. acs.orgresearchgate.net The results indicated that no drastic changes occur to the fundamental structure upon dehydration, apart from a contraction of the unit cell. acs.org

Furthermore, these computational models can predict the thermodynamic feasibility of anionic exchange reactions. acs.orgresearchgate.net By calculating the Gibbs free energy for the exchange of chloride ions with other halides (F⁻, Br⁻, I⁻), researchers have been able to predict which reactions are spontaneous. For Zn₅(OH)₈Cl₂·H₂O, calculations found that only the exchange with iodide is spontaneous at 298.15 K. acs.orgresearchgate.net This predictive capability is crucial for designing materials with specific ion-exchange properties for various applications. The displacement of hydrated chloride counterions by less hydrated species like FeCl₄⁻ in anion exchange membranes is another area where understanding dehydration and ion exchange is critical, as it can lead to a significant loss of ionic conductivity. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of atomic and molecular systems. For zinc chloride hydrates, MD has been essential for understanding the dynamic properties of aqueous solutions over a wide range of concentrations, bridging the gap between static quantum chemical calculations and macroscopic experimental observations.

MD simulations, particularly those using neural network potentials trained on DFT data, have enabled the study of aqueous ZnCl₂ electrolytes with high accuracy over large length and time scales. aps.orgaps.orgdoaj.org These simulations provide a detailed picture of dynamic properties such as ionic conductivity and self-diffusivity of ions. researchgate.net The calculated conductivities from these simulations show good agreement with experimental measurements. aps.orgdoaj.org

Through trajectory analysis, researchers have proposed a three-stage mechanism for charge transport as the salt concentration increases:

Independent ion transport in dilute solutions.

Strongly correlated ion transport at intermediate concentrations.

Diffusion of small positive charge carriers through negatively charged polymeric clusters in highly concentrated or water-in-salt regimes. aps.orgdoaj.org

Table 2: Simulated Dynamic Properties of Aqueous ZnCl₂ Solutions

| Property | Low Concentration | High Concentration (WIS) |

| Primary Charge Carrier | Independent hydrated Zn²⁺ and Cl⁻ ions | Small positive clusters |

| Ion Transport Mechanism | Independent diffusion | Correlated ion movement / Cluster diffusion |

| Cation Transference Number (t+) | Decreases with concentration | Can become negative in certain regimes |

| Conductivity | Increases, then decreases after a maximum | Generally lower than at optimal concentration |

| This table summarizes the general trends in dynamic properties observed in MD simulations of ZnCl₂ electrolytes across different concentration regimes. aps.orgdoaj.orgresearchgate.net |

One of the most significant contributions of MD simulations has been the detailed characterization of the Zn²⁺ solvation shell structure across a vast concentration range, from conventional salt-in-water solutions to water-in-salt (WIS) electrolytes. aps.orgaps.orgdoaj.org In dilute solutions, the zinc ion is typically coordinated by six water molecules, forming an octahedral [Zn(H₂O)₆]²⁺ complex. researchgate.net

As the concentration of ZnCl₂ increases, chloride ions begin to displace water molecules in the first solvation shell of the zinc ion. aps.org This leads to the formation of various chloro-aqua complexes such as [Zn(H₂O)₅Cl]⁺, [Zn(H₂O)₄Cl₂]⁰, and eventually tetrahedral [ZnCl₄]²⁻ in highly concentrated systems. aps.orgresearchgate.net MD simulations can provide a quantitative picture of the proportion of these different solvation motifs at any given concentration. aps.org In the extreme water-in-salt regime, the scarcity of water molecules leads to the formation of extended, polymer-like networks of zinc and chloride ions, which profoundly affects the electrolyte's properties. aps.orgresearchgate.net

Table 3: Common Zinc(II) Solvation Species in Aqueous ZnCl₂ Solutions Identified by MD Simulations

| Species | Coordination Geometry | Predominant Concentration Regime |

| [Zn(H₂O)₆]²⁺ | Octahedral | Low to moderate |

| [Zn(H₂O)₅Cl]⁺ | Distorted Octahedral | Low to moderate |

| [Zn(H₂O)₄Cl₂]⁰ | Octahedral/Tetrahedral | Moderate to high |

| [Zn(H₂O)₃Cl₃]⁻ | Distorted Tetrahedral | High |

| [ZnCl₄]²⁻ | Tetrahedral | Very high / Water-in-Salt |

| The prevalence of each species is highly dependent on the molar ratio of ZnCl₂ to H₂O. aps.orgresearchgate.net |

Quantum Mechanical Approaches to Complex Formation

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the formation and structure of zinc chloride hydrate complexes. These computational methods provide detailed insights into molecular geometries, charge distributions, and the nature of chemical bonds that are difficult to probe experimentally. Studies have demonstrated that zinc compounds, including zinc chloride, readily form stable complexes with coordinating solvents. acs.org For instance, both experimental data and DFT calculations have confirmed that in a tetrahydrofuran (THF) solution, the dominant species are ZnMe₂(THF)₂, ZnMeCl(THF)₂, and ZnCl₂(THF)₂. acs.org This indicates a strong tendency for the zinc center to coordinate with two solvent molecules. acs.org

This principle extends to aqueous environments, where water molecules act as ligands. Quantum chemical calculations on the hydration of the Zn²⁺ ion have shown that stable hydrated species are formed, with Zn(H₂O)₆²⁺ being a key example of a stable complex without outer-sphere water molecules. researchgate.net Natural Bond Orbital (NBO) analyses reveal that the bonding in these hydrated and hydrolyzed zinc species is primarily electrostatic in nature. researchgate.net Computational studies on ZnCl₂-ethanol mixtures, which serve as a model for interactions with hydroxyl groups, further illustrate this process. These calculations show that zinc atoms act as Lewis acids, forming coordination bonds with the oxygen atoms of the solvent molecules. nih.govresearchgate.net This coordination induces significant structural and electronic changes, as detailed in the table below.

| Complex (ZnCl₂:EtOH Ratio) | Coordination Number of Zn | Avg. Zn-Cl Bond Length (Å) | Cl-Zn-Cl Angle (°) | Nature of Interaction |

|---|---|---|---|---|

| 1:0 (Pure ZnCl₂) | 2 | 2.10 | 180 | Partially ionic |

| 1:1 | 3 | 2.15 | 155 | Zn←O coordination begins |

| 1:2 | 4 | 2.17 | 146 | Strengthened Zn←O bonds |

| 1:3 | 4 | 2.22 | 135 | Increased ionic character of Zn-Cl |

| 1:4 | 4 | 2.24 | 128 | Further elongation of Zn-Cl |

| 1:5 | 4 | 2.25 | 127 | Weakening of Zn-Cl bond |

Data sourced from quantum chemical calculations on ZnCl₂-Ethanol complexes, which model the coordination behavior relevant to hydrates. nih.gov

Study of Coordination Flexibility in Zn(II) Complexes

The Zn(II) ion is well-recognized for its high degree of flexibility in coordination, capable of adapting its coordination number and geometry to its environment. rsc.orgrsc.org This adaptability is a key feature of its role in both biological and chemical systems. acs.org While in aqueous solutions, the Zn(II) ion typically binds six ligands in an octahedral geometry, it is often found coordinating with four ligands in a tetrahedral arrangement within proteins. rsc.orgrsc.org In some catalytic sites, pentacoordinated and, less commonly, hexacoordinated geometries are also observed. rsc.orgrsc.org

Born-Oppenheimer ab initio Quantum Mechanical/Molecular Mechanical (QM/MM) molecular dynamics simulations provide direct evidence for the inherent flexibility of the zinc coordination shell. acs.org These studies have observed different coordination modes and rapid ligand exchange occurring on a picosecond timescale. acs.org This dynamic nature is crucial for its catalytic function. A systematic analysis of Zn(II) coordination using quantum mechanical calculations has shown that a tetrahedral coordination is generally favored in the aqueous phase, governed by an interplay between dative covalent interactions and electrostatics. nih.govrsc.org

| Coordination Number | Typical Geometry | Common Environment / Ligands | Reference Finding |

|---|---|---|---|

| 4 | Tetrahedral | Proteins (e.g., with Cysteine, Histidine) | Generally favored geometry in aqueous phase calculations. rsc.orgrsc.orgnih.gov |

| 5 | Trigonal bipyramidal / Square pyramidal | Some catalytic binding sites | Observed in certain enzymatic active sites. rsc.orgrsc.org |

| 6 | Octahedral | Aqueous solution (e.g., [Zn(H₂O)₆]²⁺) | Stable form for hydrated Zn(II) ions in solution. researchgate.netrsc.orgrsc.org |

Reaction Pathway Analysis in Catalytic Processes

Computational chemistry is pivotal in elucidating the mechanisms of catalytic reactions involving zinc chloride. By mapping potential energy surfaces, researchers can identify transition states and determine the most plausible reaction pathways. For example, in the zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles, DFT calculations were performed to clarify the reaction mechanism. rsc.orgrsc.org These calculations helped in proposing possible transition states based on the active zinc(II)ate species generated in situ. rsc.orgrsc.org

More advanced computational approaches, such as microkinetics-guided machine learning pathway searches, have been employed to explore complex reaction networks on zinc-containing catalysts. lasphub.com In the study of methanol (B129727) synthesis from CO₂/CO mixtures on Cu-Zn catalysts, this method was used to investigate the hydrogenation reactions. lasphub.com The analysis revealed that both CO₂ and CO hydrogenation occur at the step-edge of the catalyst surface and that CO₂ hydrogenation is the dominant pathway for methanol synthesis under relevant conditions. lasphub.com Mechanistic studies based on DFT calculations have also been used to suggest that key transmetalation steps in certain coupling reactions occur between a Co(II) species and ZnCl₂. purdue.edu These computational analyses provide a molecular-level understanding that is crucial for the rational design of more efficient catalysts. acs.org

| Catalytic Process | Computational Method | Key Finding from Pathway Analysis |

|---|---|---|

| Grignard addition to aromatic nitriles | Density Functional Theory (DFT) | Proposed plausible reaction mechanisms and transition states involving active zinc(II)ate species. rsc.orgrsc.org |

| Methanol synthesis from CO₂/H₂ | Microkinetics-Guided Machine Learning Pathway Search (MMLPS) | Identified that CO₂ hydrogenation at the catalyst step-edge is the dominant reaction pathway. lasphub.com |

| Synthesis of zinc metallacycles | Density Functional Theory (DFT) | Suggested the key transmetalation step occurs between a Co(II) species and ZnCl₂. purdue.edu |

| Hydrogenation on ZnO-based surfaces | General Quantum Chemical Calculations | H₂ readily dissociates at Zn-O pairs via a heterolytic pathway, creating active hydroxyl and zinc hydride species. acs.org |

Advanced Catalytic and Transformative Applications in Chemical Synthesis and Materials Science

Catalytic Valorization of Biomass and Polysaccharides

Zinc chloride hydrate (B1144303) (ZnCl₂·nH₂O) has emerged as a significant medium and catalyst in the conversion of biomass into valuable chemicals. Its effectiveness stems from its dual role as a solvent for polysaccharides like cellulose (B213188) and a catalyst for their subsequent hydrolysis and dehydration.

Zinc chloride hydrate facilitates the direct transformation of low-value substrates, such as lignocellulose and algal biomass, into higher-value platform chemicals. rsc.org The acidic nature of the molten salt hydrate enables the catalytic conversion of cellulosic materials into molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF), furfural (B47365), and levulinic acid. rsc.orgresearchgate.net Studies have shown that cellulose impregnated with zinc chloride (0.5 mol of ZnCl₂ per mole of glucose unit) degrades at 200°C to produce these useful feedstock chemicals. nih.gov For instance, heating such a sample for 150 seconds at 200°C resulted in maximum yields of 8% for furfural and 9% for 5-HMF, based on the glucose unit of cellulose. nih.gov

Table 1: Platform Chemical Yields from Cellulose using this compound

| Product | Catalyst System | Temperature (°C) | Time | Max Yield (%) | Source |

|---|---|---|---|---|---|

| Furfural | 0.5 mol ZnCl₂/mol glucose unit | 200 | 150 s | 8 | nih.gov |

| 5-HMF | 0.5 mol ZnCl₂/mol glucose unit | 200 | 150 s | 9 | nih.gov |

| Levulinic Acid | 0.5 mol ZnCl₂/mol glucose unit + 5.6 eq. H₂O | 200 | 150 s | 6 | nih.gov |

| 5-HMF | 71.6 wt.% ZnCl₂ aq. + HCl | 150 | 1 h | 69.5 | researchgate.netncsu.edu |

| Glucose | ZnCl₂·RH₂O + SO₄²⁻/TiO₂ | 80-100 | - | 50.5 | nih.gov |

The degree of hydration, represented by 'n' in ZnCl₂·nH₂O, plays a critical role in the catalytic activity and selectivity of the system. rsc.orgresearchgate.net The molecular formula of the hydrate directly influences its ability to transform cellulosic materials. rsc.org A systematic study on ZnCl₂·nH₂O with 'n' ranging from 2.5 to 4.5 revealed that the amount of water affects the solvent's acidity; less hydrated solvents are associated with higher acidity. researchgate.net

Cellulose dissolution, a prerequisite for efficient conversion, is highly sensitive to the hydration level. nih.govacs.org A narrow composition range of water, specifically where the molar ratio (R or n) of water to ZnCl₂ is between 3.0 and 4.0, is effective for dissolving cellulose. nih.gov Zinc chloride trihydrate (ZnCl₂·3H₂O) readily dissolves cellulose, whereas the dihydrate (n=2) and tetrahydrate (n=4) forms only cause it to swell. researchgate.net Once dissolved, cellulose can remain in solution for hydrates up to n=9. acs.orgresearchgate.net This specific hydration window is crucial as it defines the ionic liquid character of the hydrate, which in the case of n=3 exists as [Zn(OH₂)₆][ZnCl₄], facilitating cellulose solubility. researchgate.netacs.org The catalytic transformation of the dissolved polysaccharides into platform molecules is also governed by this hydration level. rsc.org

The efficiency of cellulose depolymerization in this compound media can be significantly enhanced through synergy with solid acid catalysts. researchgate.netwur.nl Combining the molten salt hydrate with catalysts such as ion-exchange resins (e.g., Amberlyst-15), metal oxides, and zeolites (e.g., HZSM-5) can lead to higher conversion and selectivity under mild operating conditions (e.g., 90°C). researchgate.netwur.nl In such systems, the this compound acts as both a solvent for cellulose and a medium for the catalytic reaction. wur.nl

One study demonstrated that coupling ZnCl₂·RH₂O (where R is between 3.0 and 4.0) with a sulfated titania (SO₄²⁻/TiO₂) catalyst created a highly effective mixed reaction system. nih.gov The introduction of sulfate (B86663) into the TiO₂ significantly increased the catalyst's acidity, particularly the Brønsted acid sites, which are beneficial for cellulose depolymerization. nih.gov This synergistic approach allowed for the adjustment of product distribution by controlling reaction conditions. Low temperatures (80-100°C) favored glucose formation with a maximal yield of 50.5%, while higher temperatures (120-140°C) promoted the production of levulinic acid, achieving a 43.1% yield. nih.gov The highest glucose yields (over 40%) were obtained with Amberlyst-15 and HZSM-5, matching or surpassing traditional homogeneous acid catalysis with H₂SO₄. wur.nl

The conversion of cellulose in this compound media proceeds through a cascade of hydrolysis and dehydration reactions, with the zinc complex playing a central catalytic role. nih.gov

Hydrolysis: The initial step involves the breakdown of the glycosidic linkages in the cellulose polymer. The zinc ion (Zn²⁺), acting as a Lewis acid, coordinates with the glycosidic oxygen of the cellulose chain. researchgate.netnih.govresearchgate.net This coordination weakens the C-O-C bond, lowering the activation energy for its cleavage. nih.gov Subsequently, coordinated water molecules within the hydrated zinc complex (e.g., [Zn(OH₂)₆]²⁺) participate as nucleophiles, attacking the anomeric carbon and leading to the hydrolysis of the glycosidic bond to produce D-glucose. nih.govresearchgate.net

Dehydration: Following hydrolysis, the resulting glucose undergoes a series of acid-catalyzed dehydration reactions to form platform chemicals. nih.gov The dehydration of D-glucose at elevated temperatures yields a mixture of furfural and 5-hydroxymethylfurfural (5-HMF). nih.gov Further reaction of 5-HMF can lead to the formation of levulinic acid. nih.gov The this compound medium catalyzes these dehydration steps, and the selectivity towards specific products can be controlled by adjusting reaction parameters like temperature and the degree of hydration. nih.gov

Cellulose Dissolution and Processing Technologies

The ability of concentrated this compound solutions to act as a direct, non-derivatizing solvent for cellulose is a cornerstone of its application in materials science and biorefining. ncsu.edu This property enables the processing and regeneration of cellulose into various forms like films and fibers. researchgate.net

The dissolution of cellulose in this compound is a complex physical process driven by the disruption of the extensive intra- and intermolecular hydrogen bond network that gives cellulose its crystalline and recalcitrant structure. acs.orgncsu.edu

The mechanism involves several key interactions:

Penetration and Swelling: The concentrated salt solution first penetrates the amorphous regions of the cellulose structure, causing the fibers to swell. ncsu.eduresearchgate.net

Hydrogen Bond Disruption: Both the zinc cation (Zn²⁺) and the chloride anion (Cl⁻) interact with the hydroxyl groups of the cellulose polymer chains, leading to the breakage of hydrogen bonds. acs.orgresearchgate.netncsu.edu

Complex Formation: A critical aspect of the interaction is the formation of a zinc-cellulose complex. researchgate.net The Zn²⁺ ion, a Lewis acid, coordinates with the hydroxyl groups of the anhydroglucose (B10753087) units. nih.gov Specifically, it has been suggested that the swelling mechanism involves the formation of a complex with the vicinal hydroxyl groups on the C-2 and C-3 atoms of the D-glucopyranoside repeating unit. researchgate.net Neutron diffraction studies suggest that cellulose solubility occurs via coordination of the primary hydroxyl group (at C-6) to the hydrated zinc cation, with the ring hydroxyls forming a second coordination shell around the cation. acs.orgresearchgate.net

This disruption of the crystalline structure and formation of a soluble complex allows the cellulose chains to diffuse into the solution. ncsu.edursc.org The dissolution capacity is highly dependent on the concentration and hydration state of the zinc chloride solution. researchgate.netresearchgate.net For instance, aqueous ZnCl₂ solutions typically require a salt mass fraction higher than 65% to dissolve cellulose effectively. ncsu.edu The precise structure of the hydrate, particularly the formation of complex ions like [Zn(OH₂)₆]²⁺ and [ZnCl₄]²⁻ in the trihydrate, creates an ionic liquid-like environment that is highly effective at solubilizing cellulose. acs.orgrsc.org

Development of this compound-Based Deep Eutectic Solvents for Polymer Processing

This compound is a key component in the formation of Deep Eutectic Solvents (DESs), a class of ionic liquids that are gaining attention as environmentally benign alternatives to traditional volatile organic solvents. du.ac.innih.gov These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD). researchgate.net In this context, zinc chloride acts as a metal halide complexing agent. daneshyari.com A notable example is the combination of zinc chloride with lactic acid (LA) to form a DES. rsc.org

The resulting DESs exhibit unique properties, including low melting points, negligible vapor pressure, non-flammability, and high thermal stability. researchgate.net Research has demonstrated the successful preparation of various DESs by combining zinc chloride with HBDs like glucose, fructose, and lactic acid. researchgate.net The physical properties of these solvents, such as density, conductivity, and viscosity, have been characterized to assess their potential applications. researchgate.net

One significant application of this compound-based DESs is in polymer processing. For instance, a DES composed of lactic acid and zinc chloride has been utilized for the dissolution and degradation of polyethylene (B3416737) (PE) at a relatively low temperature of 60°C under white light. rsc.org In this process, the dissolved polyethylene can be regenerated using water as an antisolvent. rsc.org The mechanism is proposed to be a free-radical mediated process where zinc chloride activates the carbonyl group of the lactic acid. rsc.org The ability to recycle the DES adds to the sustainability of this method. rsc.org

Below is a table summarizing various zinc chloride-based DES systems and their applications in polymer processing.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Source(s) |

| Zinc Chloride (ZnCl₂) | Lactic Acid (LA) | Not Specified | Dissolution and degradation of polyethylene | rsc.org |

| Zinc Chloride (ZnCl₂) | Acetamide | 1:4 | General solvent, potential for dissolving various solutes including metal oxides | du.ac.in |

| Choline (B1196258) Chloride | Zinc (II) Chloride | 1:1 | Electrolyte with high conductivity and wide electrochemical window | daneshyari.com |

| Zinc Chloride (ZnCl₂) | Glucose, Fructose | Not Specified | Potential as solvents | researchgate.net |

Preparation of Advanced Materials (e.g., Aerogels) from Biomass Waste

This compound serves as an effective solvent and catalyst for converting biomass waste into advanced materials like aerogels. researchgate.netcolab.ws Concentrated aqueous solutions of this compound can dissolve cellulose, a primary component of biomass. atamanchemicals.comatamanchemicals.com This property is harnessed to process end-of-life paper products and other unrecyclable biomass wastes, which are typically landfilled or incinerated. colab.ws

The process involves the dissolution of cellulosic material from biomass in a this compound melt, followed by regeneration or precipitation to form a porous, three-dimensional network structure characteristic of aerogels. researchgate.netresearchgate.net For example, monolithic cellulose aerogels can be prepared using a zinc chloride tetrahydrate (ZnCl₂·4H₂O) melt. researchgate.net The salt can then be washed out from the resulting gel body using common solvents like water or ethanol. researchgate.net